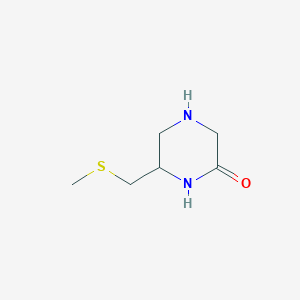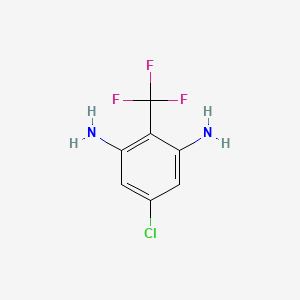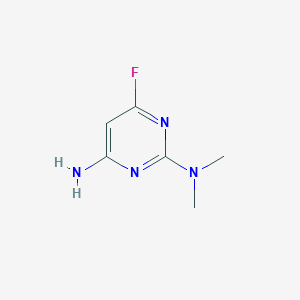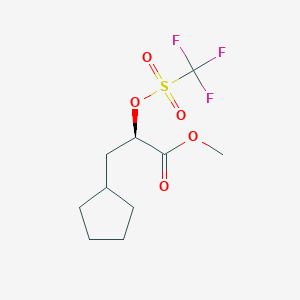
(R)-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a chemical compound with the molecular formula C10H15F3O5S and a molecular weight of 304.2833 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group and a trifluoromethylsulfonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the reaction. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopentyl or trifluoromethylsulfonyl groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets. In industry, it can be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the pathways involved. For example, the trifluoromethylsulfonyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
When compared to similar compounds, ®-Methyl 3-cyclopentyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate stands out due to its unique trifluoromethylsulfonyl group. Similar compounds include methyl benzoate, vinyl benzoate, and ethyl benzoate, which have different functional groups and properties
Properties
CAS No. |
1174013-25-2 |
|---|---|
Molecular Formula |
C10H15F3O5S |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl (2R)-3-cyclopentyl-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O5S/c1-17-9(14)8(6-7-4-2-3-5-7)18-19(15,16)10(11,12)13/h7-8H,2-6H2,1H3/t8-/m1/s1 |
InChI Key |
LLEAPZQEGKSDNL-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCC1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CC1CCCC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


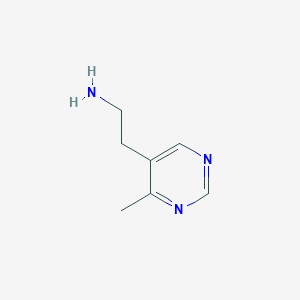
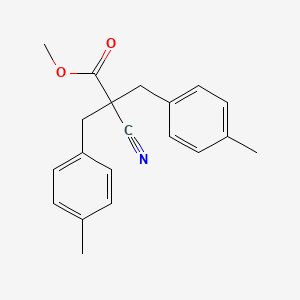

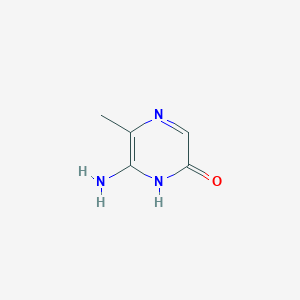
![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
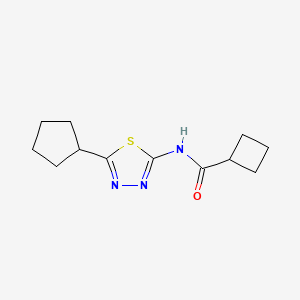
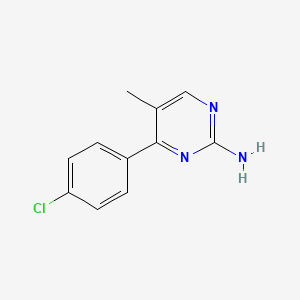
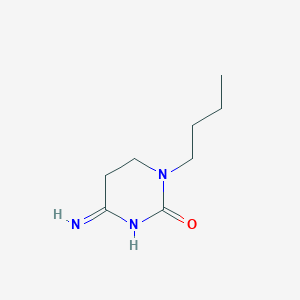
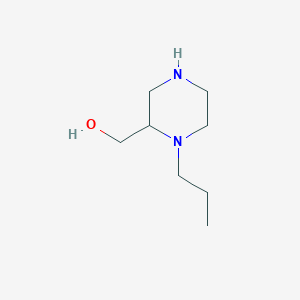
![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
